5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl, methyl, amino, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play crucial roles in binding to active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
- 3-amino-5-tert-butyl-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
- tert-butyl 5-aminopyrazolo[4,3-b]pyridine-6-carboxylates
Uniqueness: 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carbonitrile stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both tert-butyl and methyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23g/mol |
IUPAC Name |
5-amino-1-tert-butyl-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H14N4/c1-6-7(5-10)8(11)13(12-6)9(2,3)4/h11H2,1-4H3 |
InChI Key |
GKBHVBJQBYKUHL-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C#N)N)C(C)(C)C |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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